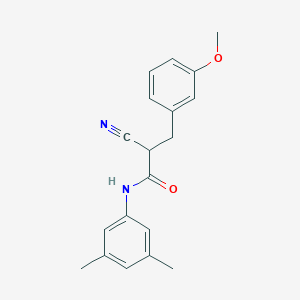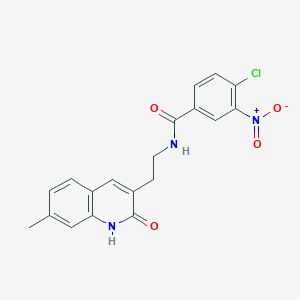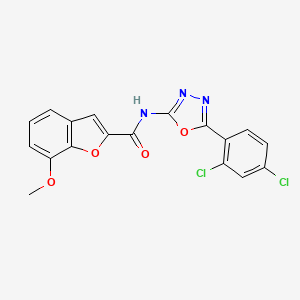![molecular formula C20H17Cl2N3O B2548778 N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 2034394-91-5](/img/structure/B2548778.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a chemical entity that may be of interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride involved a three-step reaction sequence starting from a difluorobenzophenone precursor . Similarly, the synthesis of N-(2-chlorophenyl)-(1-propanamide) was achieved by a standard method and involved purification by repeated crystallization . These methods suggest that the synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide would likely require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds is often characterized using techniques such as UV-Vis, IR, NMR, and X-ray diffraction. For example, the structure of N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex was elucidated using analytical and spectral methods, complemented by X-ray diffraction . These techniques would be applicable to determine the molecular structure of N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide, providing insights into its geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of similar compounds can provide clues to the chemical reactions that N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide might undergo. For instance, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide involved a reaction between an amine and an acyl chloride . This suggests that the compound may also be amenable to reactions with amines or acyl chlorides, potentially leading to the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its potential applications. The nonlinear optical material N-(2-chlorophenyl)-(1-propanamide) was characterized by its transparency and dimensions, indicating its suitability for certain optical applications . The anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides revealed their potential for use against generalized seizures, highlighting the importance of biological activity studies . These examples underscore the need to thoroughly investigate the properties of N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide to determine its potential applications.
Scientific Research Applications
Photocatalytic Applications and Coordination Chemistry Studies have explored the coordination properties of similar bipyridine derivatives with metal ions, leading to the synthesis of various metal complexes. For instance, research on bis(bipyridine)ruthenium(II) complexes with chloro-substituted phenylcyanamide ligands has shed light on their potential in photocatalytic applications, highlighting the significance of the bipyridine moiety in facilitating complex formation and enhancing photocatalytic efficiency (Rezvani & Crutchley, 1994).
Biomedical Imaging Bipyridine derivatives have been employed as luminophores in biomedical imaging, such as in the synthesis of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium complexes. These complexes demonstrate significant potential in fluorescence microscopy due to their ability to accumulate in mitochondria, indicating their utility in cellular imaging and diagnostics (Amoroso et al., 2008).
Environmental and Agricultural Studies The compound's structural analogs have been studied for their environmental behaviors, particularly in the context of agricultural applications. Research on the movement and retention of propanil, a compound structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide, in paddy-riverine wetland systems, provides insights into the environmental fate and ecotoxicology of such compounds (Perera, Burleigh, & Davis, 1999).
Photophysical Properties and Electrocatalysis The synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including derivatives similar to N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide, reveal their photophysical properties and redox behavior. These complexes exhibit luminescence and have potential applications in light-emitting devices and electrocatalysis (Neve et al., 1999).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUONGPGTMIYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)





![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)